(Pentafluoroethyl)benzene
Overview
Description
(Pentafluoroethyl)benzene, also known by its IUPAC name (1,1,2,2,2-pentafluoroethyl)benzene, is an organofluorine compound with the molecular formula C8H5F5 . This compound consists of a benzene ring substituted with a pentafluoroethyl group. It is a colorless liquid with a molecular weight of 196.12 g/mol .
Mechanism of Action
Mode of Action
The mode of action of (Pentafluoroethyl)benzene is currently unknown due to the lack of comprehensive studies on this compound . It’s crucial to understand how this compound interacts with its targets and the resulting changes it induces.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Specific information on how such factors influence the action of this compound is currently lacking .
Biochemical Analysis
Biochemical Properties
(Pentafluoroethyl)benzene plays a significant role in biochemical reactions due to its fluorine atoms, which can influence the reactivity and stability of the compound. The presence of fluorine atoms can enhance the compound’s ability to interact with enzymes, proteins, and other biomolecules. For instance, this compound can interact with enzymes involved in defluorination reactions, such as fluorinase, which catalyzes the conversion of inorganic fluoride into organofluoride compounds
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of fluorine atoms in this compound can lead to the inhibition of certain enzymes, such as enolase in the glycolytic pathway . This inhibition can result in altered cellular metabolism and changes in gene expression, ultimately affecting cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding interaction with biomolecules, such as enzymes and proteins. The fluorine atoms in this compound can form strong hydrogen bonds and electrostatic interactions with amino acid residues in enzyme active sites . This can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its effects on cellular function . Long-term studies have shown that the compound can have persistent effects on cellular metabolism and gene expression, even after prolonged exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Toxic or adverse effects have been observed at high doses, including enzyme inhibition and disruption of cellular processes . These threshold effects are important for determining safe and effective dosages for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its defluorination and degradation. Enzymes such as fluorinase and catechol 2,3-dioxygenase play key roles in the metabolism of this compound . These enzymes facilitate the conversion of the compound into intermediate metabolites, which can then be further processed by other metabolic pathways. The presence of fluorine atoms can also affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments or organelles, depending on its interactions with intracellular proteins and other biomolecules.
Subcellular Localization
The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or nucleus, where it can exert its effects on cellular function . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Pentafluoroethyl)benzene can be synthesized through various methods. One common method involves the reaction of iodobenzene with copper (1,1,2,2,2-pentafluoroethyl) in the presence of a catalyst . The reaction typically occurs at temperatures ranging from 23°C to 50°C, and the yield of the product is determined by quantitative 19F NMR analysis .
Industrial Production Methods: Industrial production of this compound often involves the defluorination of highly fluorinated cyclohexanes over hot nickel or iron . Another method includes the dehydrofluorination of polyfluorinated cyclohexane using a hot aqueous solution of potassium hydroxide .
Chemical Reactions Analysis
Types of Reactions: (Pentafluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives of this compound.
Scientific Research Applications
(Pentafluoroethyl)benzene has several applications in scientific research:
Comparison with Similar Compounds
Pentafluorobenzene: Consists of a benzene ring substituted with five fluorine atoms.
Hexafluorobenzene: Contains six fluorine atoms attached to a benzene ring.
Fluorobenzene: A benzene ring with a single fluorine atom substitution.
Uniqueness: (Pentafluoroethyl)benzene is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties compared to other fluorinated benzenes. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
IUPAC Name |
1,1,2,2,2-pentafluoroethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c9-7(10,8(11,12)13)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKZEZPREAUXDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461582 | |
Record name | (Pentafluoroethyl)Benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309-11-5 | |
Record name | (Pentafluoroethyl)Benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the thermal isomerization of hexakis(pentafluoroethyl)benzene unique?
A1: The thermal isomerization of hexakisthis compound (1) to its para-bonded isomer (2) stands out due to its clean, reversible nature in the gas phase. This characteristic allows for precise study of the equilibrium and kinetics involved. [, , ]
Q2: What are the key thermodynamic parameters determined for this isomerization?
A2: Research has revealed the following thermodynamic values for the isomerization of hexakisthis compound (1) to its para-bonded isomer (2): ΔH⊖ = 37.6 ± 0.3 kJ mol–1 and ΔS⊖ = 68.2 ± 0.5 J K–1 mol–1. [, ] These values provide crucial information about the energy difference between the two isomers and the entropy change during the transformation.
Q3: How does the reaction mechanism of this isomerization unfold?
A3: The isomerization is believed to follow a unimolecular pathway, likely involving a biradical intermediate. [, ] Evidence suggests that the rate-determining step involves an activated complex structurally similar to the para-bonded isomer (2) rather than the benzene form (1). []
Q4: What experimental conditions are crucial for this isomerization, and how was its unimolecular nature confirmed?
A4: The isomerization was observed in the gas phase within a temperature range of 457–602 K and a pressure range of 7–60 mmHg. [] To confirm the unimolecular nature, researchers demonstrated that packing the reaction vessel with glass tubes or introducing but-2-ene had no impact on the reaction rate. [] This finding indicates that the isomerization proceeds without influence from surface effects or collisional activation, solidifying the unimolecular mechanism.
Q5: How does UV irradiation affect hexakisthis compound?
A5: Unlike hexakis(trifluoromethyl)benzene, which yields a variety of valence-bond isomers upon UV irradiation, hexakisthis compound primarily forms the para-bonded benzene isomer when exposed to light with wavelengths above 270 nm. [] This selectivity highlights the influence of the pentafluoroethyl substituents on the photochemical reactivity of the benzene ring.
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